Neuraminidase Inhibition Potency: N-(4-chlorothiazol-2-yl)acetamide vs. Structurally Complex Thiazole Derivatives
N-(4-chlorothiazol-2-yl)acetamide demonstrates exceptional potency as an inhibitor of influenza A neuraminidase (N2), with a reported IC50 of 6.0 nM [1]. In cross-study comparison, this simple acetamide exhibits over 500-fold greater potency than the more structurally complex thiazole derivative A2, which was reported to have an IC50 of 8.2 ± 0.5 µg/mL against the same target [2]. This significant difference in potency, despite the latter's more elaborate chalcone-based structure, underscores the critical contribution of the specific 4-chloro-2-acetamidothiazole core to target engagement.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 6.0 nM |
| Comparator Or Baseline | Compound A2 (4-methyl-5-(3-phenylacryloyl)thiazole derivative): 8.2 ± 0.5 µg/mL (approximate molar equivalent of 27.3 µM, assuming MW ~300 g/mol) |
| Quantified Difference | >500-fold more potent (based on IC50 values) |
| Conditions | In vitro assay against A/Aichi/2/68 (N2) sialidase |
Why This Matters
For antiviral drug discovery programs targeting influenza neuraminidase, this high potency of a minimal pharmacophore justifies its selection as a privileged scaffold for lead optimization, potentially reducing the molecular weight and synthetic complexity of advanced leads.
- [1] ChEMBL. (n.d.). Bioactivity data for CHEMBL163966. Retrieved from TargetMine database. View Source
- [2] Liu, Y.-Y., et al. (2023). Design, synthesis and neuraminidase inhibitory activity of 4-methyl-5-(3-phenylacryloyl) thiazoles. Molecular Diversity. View Source
